tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate
Description
tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate (CAS: 2060041-08-7) is a carbamate derivative featuring a six-carbon hexyl chain with a cyclobutylsulfanyl substituent at the terminal position and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis as an intermediate for constructing bioactive molecules, particularly in medicinal chemistry and materials science. The cyclobutylsulfanyl group confers unique steric and electronic properties, distinguishing it from analogous compounds with linear or aromatic substituents .
Properties
Molecular Formula |
C15H29NO2S |
|---|---|
Molecular Weight |
287.5 g/mol |
IUPAC Name |
tert-butyl N-(6-cyclobutylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C15H29NO2S/c1-15(2,3)18-14(17)16-11-6-4-5-7-12-19-13-9-8-10-13/h13H,4-12H2,1-3H3,(H,16,17) |
InChI Key |
IHFLMFNRIQUIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCSC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-(cyclobutylsulfanyl)hexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug, where the carbamate group can be cleaved in vivo to release the active drug. It is also studied for its potential biological activities, including antimicrobial and anticancer properties .
Industry: The compound finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate involves the cleavage of the carbamate group to release the active amine. This process can be catalyzed by enzymes such as esterases or amidases in biological systems. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Cyclobutylsulfanyl derivatives exhibit higher logP values than ethyl or allyl analogs due to the cyclic hydrocarbon’s compact hydrophobicity, enhancing membrane permeability in drug candidates .
- Reactivity : Allylsulfanyl derivatives (e.g., CAS 2059933-97-8) are more reactive in thiol-ene click reactions, whereas cyclobutylsulfanyl groups are inert under similar conditions, favoring stability in prolonged syntheses .
Functional Group Comparisons
Carbamate vs. Ureido Derivatives
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate () replaces the sulfanyl group with a 3-fluorophenyl ureido moiety. This substitution increases hydrogen-bonding capacity and aromatic π-π interactions, enhancing binding affinity to biological targets like kinase enzymes. However, the ureido group reduces metabolic stability compared to sulfanyl analogs due to susceptibility to enzymatic hydrolysis .
Complex Heterocyclic Derivatives
tert-Butyl (6-(3-(tert-butyl)-6-(dodecylcarbamoyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)hexyl)carbamate () incorporates a tetrahydropyrimidinone ring, significantly altering solubility and hydrogen-bonding profiles. The dodecylcarbamoyl chain enhances hydrophobicity, making this derivative suitable for lipid nanoparticle formulations, unlike the cyclobutylsulfanyl analog’s intermediate role .
Biological Activity
The compound tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate (CAS No. 2060041-08-7) is a member of the carbamate class, characterized by a tert-butyl group and a cyclobutylsulfanyl moiety attached to a hexyl chain. Understanding its biological activity is crucial for potential therapeutic applications, particularly in medicinal chemistry.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₂₉NO₂S
- Molecular Weight : 287.46 g/mol
Structural Features
The structural configuration of this compound includes:
- A tert-butyl group , known for its steric hindrance and influence on reactivity.
- A cyclobutylsulfanyl group , which may enhance biological interactions due to its unique ring structure.
General Biological Properties
Carbamates are known for various biological activities, including:
- Antimicrobial properties : Compounds with sulfanyl groups often exhibit antibacterial and antifungal activities.
- Anti-inflammatory effects : Similar carbamate derivatives have shown promising anti-inflammatory activity in vivo, suggesting potential therapeutic roles .
The biological activity of this compound may involve:
- Membrane Interaction : The lipophilicity imparted by the cyclobutylsulfanyl moiety could enhance the compound's ability to penetrate biological membranes, affecting cellular processes.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, potentially leading to therapeutic effects against diseases .
Case Studies and Research Findings
-
Antibacterial Activity :
- A study on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics . The mechanism involved depolarization of the bacterial cytoplasmic membrane, indicating a potential pathway for the antibacterial action of this compound.
- Anti-inflammatory Studies :
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Unique Features | Biological Activity |
|---|---|---|---|
| tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate | 2059966-78-6 | Ethyl instead of cyclobutyl | Antimicrobial |
| tert-Butyl N-[6-(methylamino)hexyl]carbamate | 76179868 | Methylamino group | Anti-inflammatory |
| tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 | Piperidine ring | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
